molecular formula C19H20ClN5O B2744786 (4-Chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridin-5-yl)-(4-methylpiperazin-1-yl)methanone CAS No. 899985-36-5

(4-Chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridin-5-yl)-(4-methylpiperazin-1-yl)methanone

Cat. No. B2744786
M. Wt: 369.85
InChI Key: UQYMCKLKINNCOS-UHFFFAOYSA-N
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Description

The compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references .


Synthesis Analysis

Based on scaffold hopping and computer-aid drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .


Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines are one of the bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines formed by five congeners . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .


Chemical Reactions Analysis

The compound showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM together with obvious selectivity for the MCF-7 cell line and HUVEC cell line .


Physical And Chemical Properties Analysis

The compound C03 possessed good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pyrazolo[3,4-b]pyridine Derivatives:
    • A study by Chrovian et al. (2018) developed a single pot dipolar cycloaddition reaction/Cope elimination sequence to access novel pyrazolo[3,4-b]pyridine P2X7 antagonists. This process included the synthesis of compounds with challenging chiral centers, contributing significantly to the understanding of structure-activity relationships in this chemical class (Chrovian et al., 2018).

Biological and Pharmacological Research

  • Pyrazole Derivatives for Antitumor and Antimicrobial Activities:

    • Research by Farag and Fahim (2019) explored the synthesis of pyrazole derivatives, including pyrazolo[1,5-a]pyrimidines. These compounds exhibited significant in vitro antitumor activity, antimicrobial, and antioxidant activities, showing the potential of pyrazolo[3,4-b]pyridine derivatives in therapeutic applications (Farag & Fahim, 2019).
  • Synthesis of Pyrazole Derivatives for Therapeutic Purposes:

    • A study by Neha, Nitin, and Yadav (2013) synthesized pyrazole derivatives for evaluating their antitubercular and anticancer activities. The study highlights the potential of pyrazole derivatives as a new therapeutic approach for treating tuberculosis and cancer (Neha, Nitin, & Yadav, 2013).
  • Development of Pyrazole Derivatives as Antiviral Agents:

    • Saxena et al. (1990) conducted research on the synthesis of pyrazolo[3,4-d]pyrimidine analogues with antiviral activity. This study demonstrates the application of pyrazolo[3,4-b]pyridine derivatives in the development of new antiviral medications (Saxena et al., 1990).

Future Directions

The compound has potential for further exploration . It could be further studied for its potential applications in the treatment of diseases related to the overexpression of TRKs .

properties

IUPAC Name

(4-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridin-5-yl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O/c1-13-16-17(20)15(19(26)24-10-8-23(2)9-11-24)12-21-18(16)25(22-13)14-6-4-3-5-7-14/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYMCKLKINNCOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)N3CCN(CC3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridin-5-yl)-(4-methylpiperazin-1-yl)methanone

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